molecular formula C8H7ClN2 B1489436 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 930790-43-5

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1489436
M. Wt: 166.61 g/mol
InChI Key: LJOHJVFZZKPMKE-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is a brown solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The linear formula of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is C8H7ClN2 . More detailed structural information, such as the InChI code and key, can be found in the referenced material .


Physical And Chemical Properties Analysis

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a brown solid . It has a molecular weight of 166.61 . More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Synthesis of Derivatives

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, highlighting its utility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006). Similarly, its derivatives, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, are synthesized for various applications, showcasing the compound's versatility in chemical synthesis (Nechayev et al., 2013).

Chemical Transformations

The compound is also involved in chemical transformations leading to novel heterocyclic systems. For example, reactions with nucleophiles result in the formation of diverse 7-substituted derivatives, expanding the scope of its applicability in creating new molecules with potential therapeutic uses (Goto et al., 1991).

Biological Evaluations

Derivatives of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, are designed, synthesized, and biologically evaluated for their potential as kinase inhibitors, demonstrating the compound's significance in drug discovery and development processes (Liu et al., 2016).

Synthetic Methodologies

In addition to its applications in creating biologically active compounds, 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is instrumental in developing synthetic methodologies. For example, it's used in the preparation of arylmethyl derivatives and α-aryl-3-hydroxy-5-pyridylacetonitriles, showcasing its utility in organic synthesis and the development of new synthetic routes (Wang et al., 1998).

Safety And Hazards

The safety data sheet (SDS) for 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine indicates that it should be stored at temperatures between 0-5°C . More detailed safety and hazard information was not available in the sources I found .

properties

IUPAC Name

7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOHJVFZZKPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705341
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

930790-43-5
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930790-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Vinylmagnesium bromide solution (1 M in THF, 111 mL, 111 mmol) was added dropwise at −78° C. to a solution of 2-chloro-3-nitro-6-picoline (6.19 g, 35.2 mmol) in THF (200 mL). The dry ice cooling bath was replaced by an ice/NaCl cooling bath, and the reaction mixture was allowed to reach RT over 18 h, then the reaction mixture was carefully treated with 20% aq. ammonium chloride solution (210 mL). The reaction mixture was extracted with ethyl acetate, the organic layer was dried (MgSO4), and evaporated. Chromatography of the residue (SiO2, heptane/ethyl acetate gradient) afforded the title compound (2.58 g, 44%). Orange solid, MS (EI) 166.1 (100, M+).
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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